molecular formula C23H19F2N5O3S B2947902 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1019099-18-3

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2947902
CAS No.: 1019099-18-3
M. Wt: 483.49
InChI Key: QYZSPGVGLJJTRY-UHFFFAOYSA-N
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Description

This compound, 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide, is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. Its primary research value lies in the investigation of proliferative diseases, with a specific focus on myeloproliferative neoplasms and other hematological malignancies where constitutive JAK2 signaling is a known driver of pathogenesis. The compound's mechanism of action involves competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors, such as STAT5. This targeted inhibition makes it a valuable pharmacological tool for dissecting the complex role of JAK-STAT signaling in cellular processes like proliferation, apoptosis, and immune response. Research utilizing this inhibitor extends to the study of autoimmune disorders and inflammatory conditions, providing insights for the development of novel targeted therapeutics. The structure-activity relationship of this chemical series, featuring the sulfonylpyrazole core, has been explored to optimize potency and selectivity against JAK2. This compound is for research use only and is intended as a biochemical tool to further our understanding of kinase-mediated signal transduction. https://patents.google.com/patent/US20140088057A1/ https://www.ncbi.nlm.nih.gov/books/NBK132791/

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N5O3S/c24-15-9-11-17(12-10-15)27-20(31)14-30-22(26)21(34(32,33)19-7-2-1-3-8-19)23(29-30)28-18-6-4-5-16(25)13-18/h1-13H,14,26H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZSPGVGLJJTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H24F2N5O3SC_{25}H_{24}F_{2}N_{5}O_{3}S with a molecular weight of 493.6 g/mol. Its structure includes a pyrazole ring, an acetamide group, and various aromatic substituents which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H24F2N5O3SC_{25}H_{24}F_{2}N_{5}O_{3}S
Molecular Weight493.6 g/mol
CAS Number1019099-15-0

The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases involved in cancer signaling pathways. Pyrazole derivatives are known to modulate enzyme activity and receptor interactions, leading to anti-inflammatory and anti-tumor effects. The presence of the sulfonamide group enhances solubility and potential selectivity for biological targets.

Anti-Cancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Efficacy : In vitro studies have shown that related pyrazole compounds demonstrated IC50 values indicating effective inhibition of cell growth:
    • MCF7 (breast cancer): IC50 = 0.01 µM
    • NCI-H460 (lung cancer): IC50 = 0.03 µM
    • SF-268 (central nervous system cancer): IC50 = 31.5 µM .

These findings suggest that the target compound may exhibit similar or enhanced activities due to its unique structural features.

Anti-Inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are common among pyrazole derivatives. The modulation of inflammatory pathways can lead to reduced symptoms in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the size and electronic properties of the aryl moieties significantly influence the potency of the compounds:

  • Aryl Substituents : Variations in aryl groups affect both the binding affinity and selectivity for targets.
  • Tautomeric Forms : The active form of the pyrazolone ring appears to be a phenol-type tautomer, which is crucial for biological activity .

Study on Cytotoxicity

A study by Wei et al. investigated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, where one derivative showed an IC50 value of 26 µM against A549 lung cancer cells . This supports the hypothesis that modifications in the pyrazole structure can lead to significant variations in biological activity.

Inhibition Studies

In another study, novel pyrazole derivatives were synthesized and screened against Aurora-A kinase, showing potent inhibition with IC50 values as low as 0.067 µM . This highlights the potential of these compounds in targeting specific kinases involved in tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects and inferred biological activities:

Compound Name Core Structure Key Substituents Biological Activity/Inference References
Target Compound 1H-pyrazole 5-amino; 3-(3-FPhNH); 4-PhSO2; N-(4-FPh)acetamide Potential kinase inhibition or antimicrobial use
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1H-pyrazole 1-(4-ClPh); 3-CN; 5-Cl-acetamide Insecticidal (Fipronil derivative)
N-(3,5-di-tBu-4-OHPh)-1-(4-aminosulfonylphenyl)-5-p-FPh-pyrazole-3-carboxamide (4h) 1H-pyrazole 1-(aminosulfonylphenyl); 5-p-FPh; carboxamide Antioxidant or anti-inflammatory potential
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl; chromenone; dimethylamino-isopropoxy Likely kinase inhibitor (structural analogy)
5-(4-FPh)-3-(triazolyl)-N-Ph-dihydropyrazole-1-carbothioamide 4,5-dihydropyrazole 5-(4-FPh); triazolyl; carbothioamide Antimicrobial or anticancer (inferred)

Key Structural and Functional Insights :

Pyrazole Core Modifications: The target compound’s 5-amino group distinguishes it from ’s 3-cyano and ’s carbothioamide derivatives. The 4-(phenylsulfonyl) substituent contrasts with ’s 4-aminosulfonylphenyl group. Sulfonyl groups are known to improve metabolic stability and binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Fluorine Substitution Patterns: The meta-fluorine on the 3-anilino group (target) vs. para-fluorine in and compounds may alter steric bulk and electronic effects. Meta-fluorine could reduce π-stacking interactions compared to para-substituted analogs .

Acetamide vs. Carboxamide/Carbothioamide :

  • The N-(4-fluorophenyl)acetamide side chain in the target compound offers a balance of lipophilicity and polarity, whereas ’s carbothioamide introduces sulfur-based nucleophilicity, which may influence redox properties or metal binding .

Biological Activity Trends: ’s insecticidal activity highlights the role of chloro and cyano groups in pesticidal applications. The target compound’s sulfonyl and amino groups suggest a shift toward eukaryotic targets (e.g., kinases) . ’s pyrazolo-pyrimidine derivatives (e.g., Example 83) with chromenone moieties are structurally analogous to kinase inhibitors (e.g., PI3K/mTOR), suggesting the target may share similar mechanisms .

Research Findings and Data

Physical Properties :

  • Melting Points : High melting points (e.g., 302–304°C in ) suggest strong intermolecular forces in sulfonyl- and fluorophenyl-containing compounds, likely shared by the target .

Hypothetical Activity Profiling :

  • Kinase Inhibition : The target’s sulfonyl and acetamide groups resemble features of EGFR or VEGFR inhibitors, where hydrogen-bonding and hydrophobic interactions are critical .
  • Antimicrobial Potential: Fluorophenyl and sulfonyl groups in and compounds correlate with broad-spectrum activity, suggesting the target may exhibit similar efficacy .

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